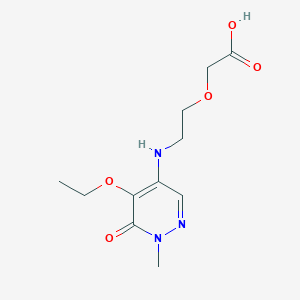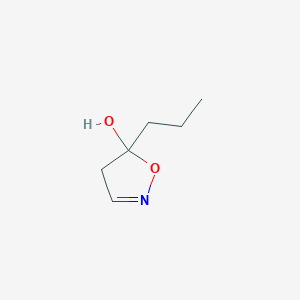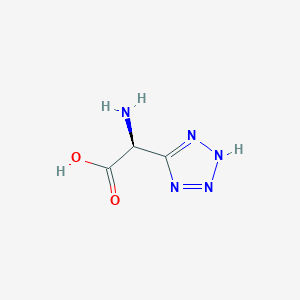
2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid is a chemical compound with the molecular formula C11H17N3O5 It is known for its unique structure, which includes a pyridazinone ring, an ethoxy group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid typically involves multiple steps. One common method includes the reaction of 5-ethoxy-1-methyl-6-oxo-1,6-dihydropyridazine-4-amine with ethylene glycol in the presence of a base to form the intermediate compound. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Wirkmechanismus
The mechanism of action of 2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: Similar in structure but with a methoxy group instead of an ethoxy group.
2-(2-oxo-2-{[2-(2-oxo-1-imidazolidinyl)ethyl]amino}ethoxy)acetic acid: Contains an imidazolidinyl group instead of a pyridazinone ring.
Uniqueness
What sets 2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
67911-05-1 |
|---|---|
Molekularformel |
C11H17N3O5 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
2-[2-[(5-ethoxy-1-methyl-6-oxopyridazin-4-yl)amino]ethoxy]acetic acid |
InChI |
InChI=1S/C11H17N3O5/c1-3-19-10-8(6-13-14(2)11(10)17)12-4-5-18-7-9(15)16/h6,12H,3-5,7H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
HYRLHLCJBGRYAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=NN(C1=O)C)NCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide](/img/structure/B12921879.png)


![5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol](/img/structure/B12921884.png)
![2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro-](/img/structure/B12921885.png)








![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)
